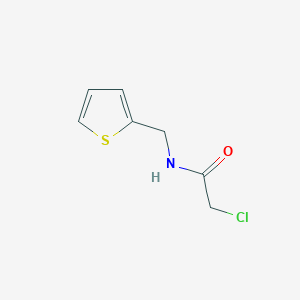

2-chloro-N-(thiophen-2-ylmethyl)acetamide

Description

The study of 2-chloro-N-(thiophen-2-ylmethyl)acetamide is situated at the intersection of heterocyclic chemistry and the development of functionalized organic molecules. The compound, identified by its CAS number 21403-27-0, possesses a molecular framework that is ripe for exploration. Its synthesis and characterization are foundational steps toward understanding its reactivity and potential utility. While comprehensive studies are limited, the general knowledge of related compounds provides a roadmap for its investigation.

| Property | Value |

| CAS Number | 21403-27-0 |

| Molecular Formula | C₇H₈ClNOS |

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | This compound |

This table presents the basic chemical identifiers for this compound.

The journey of thiophene (B33073) in academic chemistry began with its discovery in 1882 by Viktor Meyer, who identified it as an impurity in benzene (B151609) derived from coal tar. nih.gov This discovery opened a new chapter in heterocyclic chemistry. Thiophene, a five-membered aromatic ring containing a sulfur atom, was found to exhibit aromatic properties similar to benzene, yet with distinct reactivity due to the presence of the heteroatom. nih.gov

Throughout the 20th century, the chemistry of thiophene and its derivatives has been extensively explored. These compounds have become vital building blocks in the synthesis of a wide array of organic materials, including dyes, polymers, and, most notably, pharmaceuticals. nih.gov The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds. rsc.org Its ability to act as a bioisostere for a phenyl ring, coupled with the sulfur atom's capacity for hydrogen bonding, has made it a valuable component in drug design. nih.gov

The primary rationale for investigating this compound stems from the current gap in the scientific literature. While the parent structures, thiophene and 2-chloroacetamide (B119443), are well-studied, this specific combination remains largely unexplored. This lack of dedicated research presents a significant opportunity for original scientific contributions.

The presence of the N-(thiophen-2-ylmethyl) moiety is of particular interest. Thiophene-containing amides have been investigated for a range of biological activities. acs.org The methylene (B1212753) spacer between the thiophene ring and the amide nitrogen provides conformational flexibility, which can be crucial for interaction with biological targets.

Furthermore, the 2-chloroacetamide portion of the molecule is a reactive handle. The chlorine atom is a good leaving group, making the compound a potential precursor for further chemical modifications through nucleophilic substitution reactions. ijpsr.info This opens up avenues for creating a library of new thiophene derivatives with diverse functionalities. The exploration of these derivatives could lead to the discovery of compounds with novel chemical or biological properties.

A systematic academic inquiry into this compound would logically begin with the development and optimization of its synthesis. A common approach for the synthesis of such N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride. ijpsr.info In this case, thiophen-2-ylmethanamine would be reacted with chloroacetyl chloride.

Following a successful synthesis, the next objective would be a thorough characterization of the compound's structure and properties. This would involve a suite of spectroscopic techniques.

Hypothetical Characterization Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methylene protons adjacent to the nitrogen and the chlorine, and the amide proton. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring, the methylene carbons, and the carbonyl carbon of the acetamide (B32628) group. |

| FT-IR | Characteristic absorption bands for the N-H and C=O stretching of the amide group, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. |

This interactive table outlines the expected, yet to be experimentally confirmed, spectroscopic data for the characterization of this compound.

Once synthesized and characterized, further research objectives could include exploring its reactivity, particularly the substitution of the chlorine atom with various nucleophiles to create new derivatives. A significant area of investigation would be the assessment of its potential biological activities, given the pharmacological importance of both thiophene and chloroacetamide moieties. nih.govijpsr.info Such studies would contribute valuable knowledge to the field of medicinal chemistry and could pave the way for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBIGIIQNNEGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365202 | |

| Record name | 2-chloro-N-(thiophen-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-27-0 | |

| Record name | 2-Chloro-N-(2-thienylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(thiophen-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N Thiophen 2 Ylmethyl Acetamide

Retrosynthetic Analysis and Strategic Precursor Selection for 2-chloro-N-(thiophen-2-ylmethyl)acetamide

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify optimal starting materials. The most apparent disconnection is at the amide bond (C-N), a common and reliable strategy in organic synthesis. This bond cleavage yields two key synthons: a thiophen-2-ylmethylaminium ion and a chloroacetyl cation.

These synthons correspond to readily available and commercially accessible chemical reagents: thiophen-2-ylmethanamine and chloroacetyl chloride, respectively. This straightforward retrosynthetic pathway makes the synthesis highly feasible and cost-effective. The selection of these precursors is strategic due to their high reactivity, which typically ensures a favorable reaction equilibrium towards the formation of the desired amide product.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Amide Bond Disconnection | Synthons | Precursors |

| This compound | C-N | Thiophen-2-ylmethylaminium ion and Chloroacetyl cation | Thiophen-2-ylmethanamine and Chloroacetyl chloride |

Development and Optimization of Novel Synthetic Routes for this compound

The classical approach to synthesizing this compound involves the Schotten-Baumann reaction. This method typically entails the reaction of thiophen-2-ylmethanamine with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct. The reaction is often carried out in a biphasic system or in a suitable organic solvent like dichloromethane (B109758) or diethyl ether.

While this traditional method is robust, research into novel synthetic routes has focused on accelerating reaction times and improving yields. One such advanced methodology is microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times from hours to mere minutes, often leading to higher product yields and cleaner reaction profiles by minimizing the formation of byproducts. parchem.comgoogle.com For instance, the microwave-assisted synthesis of similar acetamide (B32628) derivatives has been shown to be highly efficient. parchem.comgoogle.com

Another innovative approach is the use of continuous-flow chemistry. Current time information in Baltimore, MD, US.ekb.egijpsr.info In a flow reactor, the reactants are continuously pumped through a heated tube or a packed bed reactor. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety for exothermic reactions, and easier scalability. ekb.egijpsr.info The synthesis of amides in flow systems has been demonstrated to be highly efficient, suggesting its potential applicability for the production of this compound. Current time information in Baltimore, MD, US.

Table 2: Comparison of Synthetic Routes for Amide Synthesis

| Synthetic Route | Typical Reaction Time | Key Advantages |

| Conventional (Schotten-Baumann) | Several hours | Well-established, reliable |

| Microwave-Assisted Synthesis | 5-15 minutes | Rapid, often higher yields, cleaner reactions |

| Continuous-Flow Chemistry | Minutes to hours (continuous) | Precise control, enhanced safety, scalability |

Chemo- and Regioselective Approaches in this compound Synthesis

Chemoselectivity becomes a critical consideration when the amine precursor, thiophen-2-ylmethanamine, contains other reactive functional groups. For example, if a hydroxyl group were also present on the thiophene (B33073) ring, there would be a competition between N-acylation and O-acylation. Studies on the chemoselective N-acylation of amino alcohols have shown that the reaction can be directed towards the desired N-acylation by careful selection of reaction conditions. researchgate.netaksci.com Performing the reaction in a phosphate (B84403) buffer has been demonstrated to be highly effective for the chemoselective N-chloroacetylation of amino compounds in the presence of hydroxyl groups. researchgate.netaksci.com

Regioselectivity is a key challenge when working with substrates containing multiple amine functionalities of similar reactivity, such as diamines. While thiophen-2-ylmethanamine itself does not present a regioselectivity issue, the principles of regioselective acylation are pertinent in broader synthetic contexts. Methodologies have been developed for the mono-acylation of symmetrical diamines, for instance, by using a prior complexation with boron reagents to selectively deactivate one of the amine groups.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

A notable advancement is the use of water as a solvent for the acylation reaction. bldpharm.com Contrary to the traditional belief that acyl chlorides rapidly hydrolyze in water, it has been shown that the rate of aminolysis can be significantly faster than hydrolysis, especially with reactive amines. Conducting the synthesis in an aqueous medium eliminates the need for volatile and often toxic organic solvents.

The use of bio-based solvents, such as Cyrene™, has also been explored as a green alternative to conventional dipolar aprotic solvents like DMF and NMP for amide synthesis. aksci.comnih.govsigmaaldrich.com These solvents are derived from renewable resources and are often biodegradable.

Furthermore, biocatalysis offers a promising green route to amide bond formation. nih.govsigmaaldrich.com Enzymes, such as lipases or engineered amide synthetases, can catalyze the reaction between an amine and a carboxylic acid or its derivative under mild conditions, often in aqueous media. sigmaaldrich.combiosynth.com This approach avoids the use of harsh reagents and can exhibit high chemo- and enantioselectivity. The enzymatic synthesis of amides is an active area of research and holds potential for the sustainable production of compounds like this compound. sigmaaldrich.combiosynth.com

Table 3: Green Chemistry Approaches for Amide Synthesis

| Approach | Green Principle | Advantages |

| Water as a solvent | Safer solvents | Eliminates volatile organic compounds (VOCs), reduces waste |

| Bio-based solvents (e.g., Cyrene™) | Use of renewable feedstocks | Biodegradable, less toxic than traditional aprotic solvents |

| Biocatalysis (Enzymatic Synthesis) | Catalysis | Mild reaction conditions, high selectivity, reduced waste |

Chemical Reactivity and Derivatization Strategies of 2 Chloro N Thiophen 2 Ylmethyl Acetamide

Elucidating Reaction Mechanisms of 2-chloro-N-(thiophen-2-ylmethyl)acetamide

The primary reaction mechanism governing the reactivity of the this compound side chain is nucleophilic substitution. researchgate.netsydney.edu.au The chlorine atom, being a good leaving group, is attached to a carbon atom that is alpha to a carbonyl group. This positioning significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles.

The reaction typically proceeds via a concerted bimolecular nucleophilic substitution (SN2) mechanism. In this process, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine atom. Simultaneously, the carbon-chlorine bond begins to break. This leads to a transient pentacoordinate transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the C-Cl bond fully cleaves, resulting in the displacement of the chloride ion and the formation of a new covalent bond with the nucleophile.

The general reactivity of α-chloroacetamides is well-established, showing that the chlorine atom is readily replaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net The efficiency and rate of this substitution are influenced by the strength of the nucleophile, the solvent, and the reaction temperature. For instance, strong nucleophiles like thiols and secondary amines react readily, often at room temperature, while weaker nucleophiles may require heating or the use of a base to facilitate the reaction. researchgate.netekb.eg

Functional Group Transformations and Modifications of the this compound Scaffold

The facile nucleophilic substitution of the chlorine atom in this compound allows for extensive functional group transformations. This reactivity enables the introduction of diverse structural motifs, leading to a wide array of derivatives.

Reaction with N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles can displace the chloride to form N-substituted glycine (B1666218) amide derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.netimpactfactor.org

Reaction with O-Nucleophiles: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, react to form ether linkages. This reaction provides access to derivatives containing an α-aryloxy or α-alkoxy acetamide (B32628) structure. researchgate.net

Reaction with S-Nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently to yield thioether derivatives. nih.gov These reactions are often rapid and can be performed under mild conditions.

The following table summarizes these key functional group transformations:

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | General Product Structure |

|---|---|---|---|

| Nitrogen (N) | Piperidine | Tertiary Amine | 2-(piperidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |

| Oxygen (O) | Sodium Phenoxide | Ether | 2-phenoxy-N-(thiophen-2-ylmethyl)acetamide |

| Sulfur (S) | Thiophenol | Thioether | 2-(phenylthio)-N-(thiophen-2-ylmethyl)acetamide |

Palladium-Catalyzed Cross-Coupling Reactions and Derivatives of this compound

Beyond the reactivity of the chloroacetamide side chain, the thiophene (B33073) ring itself offers opportunities for derivatization through modern cross-coupling methodologies. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing thiophene cores. researchgate.netrsc.orgnih.gov This approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation or boronation) and directly forms a carbon-carbon bond between the thiophene and an aryl halide.

For a 2-substituted thiophene like this compound, the direct arylation can occur at the C5 position (α to the sulfur) or the C3/C4 positions (β to the sulfur). Research on similar thiophene derivatives has shown that the regioselectivity of the arylation can be controlled. Typically, the C5 position is the most electronically favored site for electrophilic attack in palladium-catalyzed C-H activation cycles. acs.orgacs.org

The reaction generally involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a base (e.g., potassium acetate), and a suitable solvent, often a high-boiling one like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF). rsc.orgacs.org A wide range of aryl bromides bearing various functional groups can be successfully coupled with thiophene derivatives under these conditions. acs.org

Below is a table illustrating potential palladium-catalyzed C5-arylation reactions of the title compound with various aryl bromides.

| Aryl Bromide Coupling Partner | Expected Product | Key Reaction Conditions |

|---|---|---|

| 4-Bromobenzonitrile | 2-chloro-N-((5-(4-cyanophenyl)thiophen-2-yl)methyl)acetamide | Pd(OAc)₂, KOAc, DMA, 130-150 °C |

| Methyl 4-bromobenzoate | Methyl 4-(5-(((2-chloroacetamido)methyl)thiophen-2-yl)benzoate | Pd(OAc)₂, KOAc, DMA, 130-150 °C |

| 1-Bromo-4-fluorobenzene | 2-chloro-N-((5-(4-fluorophenyl)thiophen-2-yl)methyl)acetamide | Pd(OAc)₂, KOAc, DMA, 130-150 °C |

Synthesis and Characterization of Novel Analogs and Derivatives of this compound

The synthesis of the parent compound, this compound, is typically achieved through a standard N-acylation reaction. nih.govijpsr.info This involves reacting thiophen-2-ylmethanamine with chloroacetyl chloride in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl generated during the reaction. researchgate.net

Novel analogs and derivatives can then be synthesized using the derivatization strategies outlined previously. For example, nucleophilic substitution reactions on the chloroacetyl group or palladium-catalyzed C-H arylation of the thiophene ring can be employed to generate a library of new compounds.

The characterization of these newly synthesized molecules relies on a combination of spectroscopic techniques and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and integration of protons in the molecule, showing characteristic signals for the thiophene ring protons, the methylene (B1212753) bridge, the NH amide proton, and the α-chloro methylene group. dergipark.org.tr Upon derivatization, new signals corresponding to the introduced functional group will appear. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹) would be expected. impactfactor.orgijpsr.info

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com

The table below outlines the synthesis and expected characterization data for a representative analog.

| Derivative Name | Synthetic Route | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) | Expected Mass (m/z) |

|---|---|---|---|---|

| 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide | Reaction of this compound with sodium 4-methylphenoxide | ~8.5 (t, 1H, NH), ~7.3-6.8 (m, 7H, Ar-H), ~4.6 (s, 2H, O-CH₂), ~4.5 (d, 2H, N-CH₂), ~2.3 (s, 3H, Ar-CH₃) | ~3300 (N-H), ~1660 (C=O, amide), ~1240 (C-O, ether) | [M+H]⁺ calculated for C₁₅H₁₆NO₂S |

Computational and Theoretical Investigations of 2 Chloro N Thiophen 2 Ylmethyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis of 2-chloro-N-(thiophen-2-ylmethyl)acetamide

Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide a detailed understanding of its conformational flexibility. By simulating the motion of atoms and bonds, researchers can identify the most stable conformations (isomers) of the molecule and the energy barriers between them.

This analysis is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The simulations can reveal the range of shapes the molecule can adopt, which is essential for predicting its biological activity and physical properties.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra aid in the assignment of experimental NMR signals.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. This helps in identifying the characteristic functional groups present in the molecule and their vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, providing insights into the molecule's electronic structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

| 1H NMR | Chemical Shifts (ppm) | Proton environment and connectivity. |

| 13C NMR | Chemical Shifts (ppm) | Carbon skeleton structure. |

| IR | Vibrational Frequencies (cm-1) | Presence of functional groups. |

| UV-Vis | λmax (nm) | Electronic transitions and conjugation. |

Note: The data in this table are hypothetical and would require specific computational studies.

Theoretical Elucidation of Reaction Pathways Involving this compound

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. For instance, the nucleophilic substitution of the chlorine atom is a likely reaction pathway that could be theoretically explored.

Molecular Docking and Ligand-Target Interaction Modeling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery and design. For this compound, molecular docking studies would be conducted to investigate its potential as an inhibitor or modulator of a specific biological target.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This provides a rational basis for understanding the molecule's potential biological activity and for designing more potent analogs.

Mechanistic Biological Activity Studies of 2 Chloro N Thiophen 2 Ylmethyl Acetamide in Vitro Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Pathways of 2-chloro-N-(thiophen-2-ylmethyl)acetamide

There is no available data from in vitro enzyme inhibition assays specifically investigating the effects of this compound. To understand its potential enzymatic targets, researchers would typically screen the compound against a panel of relevant enzymes, such as kinases, proteases, or oxidoreductases. Such studies would determine key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Furthermore, mechanistic studies would be required to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays and Ligand-Receptor Interactions of this compound

Specific data from receptor binding assays for this compound are not present in the current body of scientific literature. Investigating the ligand-receptor interactions would involve testing the compound's affinity for a variety of cellular receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. These assays would quantify the binding affinity (Kₐ) and dissociation constant (Kₑ), providing insights into the compound's potential to act as an agonist or antagonist at specific receptors.

Cellular Pathway Modulation by this compound in Specific Cell Lines

There are no published studies detailing the modulation of cellular pathways by this compound in specific cell lines. Research in this area would involve treating various cell lines (e.g., cancer cells, immune cells) with the compound and subsequently analyzing changes in key signaling pathways. Techniques such as Western blotting, qPCR, and reporter gene assays would be employed to assess the compound's impact on pathways like MAPK, PI3K/AKT, or NF-κB, which are crucial in cellular processes like proliferation, survival, and inflammation.

Investigation of Biochemical Targets and Mode of Action at the Molecular Level

The specific biochemical targets and the molecular mode of action for this compound have not been identified. Elucidating these would require a combination of experimental approaches. Target identification could be pursued through techniques like affinity chromatography, activity-based protein profiling, or computational target prediction. Subsequent validation would involve direct interaction studies and assessing the functional consequences of the compound binding to its putative target.

Comparative Mechanistic Studies with Related Thiophene (B33073) Derivatives and Acetamide (B32628) Analogs

While direct comparative mechanistic studies involving this compound are absent, the broader literature on thiophene and acetamide derivatives offers some context. For instance, various thiophene-containing compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and protein tyrosine phosphatase 1B (PTP1B). Similarly, certain acetamide analogs have demonstrated interactions with DNA and other cellular macromolecules. However, it is crucial to note that direct extrapolation of these findings to this compound is not scientifically valid due to the principles of structure-activity relationships, where minor structural changes can lead to significant differences in biological activity and mechanism of action.

Structure Activity Relationship Sar Studies of 2 Chloro N Thiophen 2 Ylmethyl Acetamide Analogs

Rational Design and Synthesis of 2-chloro-N-(thiophen-2-ylmethyl)acetamide Analogs for SAR Probing

The rational design of analogs of this compound is guided by the objective of systematically probing the chemical space around the core structure. This involves the strategic modification of three primary regions of the molecule: the thiophene (B33073) ring, the acetamide (B32628) linker, and the N-benzyl moiety. The synthesis of these analogs typically follows convergent chemical routes that allow for the facile introduction of diverse substituents.

A common synthetic strategy involves the acylation of a variety of substituted thiophen-2-ylmethanamines with chloroacetyl chloride or a derivative thereof. ijpsr.info This approach allows for the introduction of a wide range of substituents onto the thiophene ring. Alternatively, different N-substituted 2-chloroacetamides can be prepared by reacting chloroacetyl chloride with various amines, which can then be coupled with a thiophene-containing fragment. researchgate.net

The design of the analog library often includes modifications such as:

Substitution on the thiophene ring: Introducing electron-donating or electron-withdrawing groups at various positions of the thiophene ring can probe the influence of electronics and sterics on activity.

Modification of the N-substituent: Replacing the thiophen-2-ylmethyl group with other heterocyclic or aromatic methyl groups can assess the importance of the thiophene moiety for biological activity.

Alterations to the acetamide linker: Modifications to the acetamide backbone, such as changing the length of the alkyl chain or introducing substituents on the α-carbon, can provide insights into the optimal spatial arrangement and reactivity.

The following table illustrates a hypothetical set of analogs designed to probe the SAR of the thiophene ring:

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1 | H | H | H | 10.5 |

| 1a | 5-CH3 | H | H | 8.2 |

| 1b | 5-Cl | H | H | 15.1 |

| 1c | 4-Br | H | H | 18.9 |

| 1d | H | 3-NO2 | H | 25.4 |

This table is a representative example and does not reflect actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed to predict the activity of novel analogs and to gain a deeper understanding of the physicochemical properties that govern their efficacy.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of synthesized analogs with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological indices, are calculated for each analog.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + 2.5

Where:

logP represents the hydrophobicity.

σ is the Hammett constant representing electronic effects.

Es is the Taft steric parameter.

This equation would suggest that increasing hydrophobicity and steric bulk, while decreasing the electron-withdrawing nature of the substituents, could lead to enhanced biological activity.

Identification of Key Structural Features Determining Activity and Selectivity

Through the systematic synthesis and biological evaluation of analogs, key structural features that determine the activity and selectivity of this compound derivatives can be identified. This analysis often reveals critical pharmacophoric elements and provides insights into the potential binding mode of these compounds with their biological target.

Based on studies of analogous amide-containing compounds, several structural features are likely to be important:

The Amide Linker: The amide bond is a crucial functional group that can act as both a hydrogen bond donor and acceptor. The N-H group, in particular, is often involved in key interactions with target proteins. nih.govresearchgate.net The distance and orientation between the thiophene ring and the chloroacetyl group, dictated by the acetamide linker, are also critical.

The Chloroacetyl Group: The electrophilic nature of the α-chloro group suggests that it may act as a reactive handle, potentially forming a covalent bond with a nucleophilic residue in the target protein. The presence and position of the chlorine atom are often essential for activity. nih.gov

The following table summarizes the hypothetical impact of key structural modifications on biological activity:

| Modification | Structural Feature | Postulated Effect on Activity | Rationale |

| Addition of electron-donating group to thiophene | Thiophene Ring | Increase | Enhanced π-π stacking or hydrophobic interactions. |

| Replacement of thiophene with furan | N-benzyl Moiety | Decrease | The sulfur atom is critical for a specific interaction. |

| Removal of the chlorine atom | Chloroacetyl Group | Significant Decrease | The chlorine atom is essential for binding or reactivity. |

| N-methylation of the amide | Amide Linker | Decrease or Abolition | The N-H proton is a critical hydrogen bond donor. nih.govresearchgate.net |

This table is a representative example based on general medicinal chemistry principles and does not reflect actual experimental data for this specific compound series.

Computational and Chemoinformatic Approaches to SAR Analysis of this compound Analogs

Computational and chemoinformatic approaches are invaluable tools for the SAR analysis of this compound analogs. These methods can provide detailed insights into the molecular properties of the compounds and their interactions with biological targets, thereby guiding the design of more potent and selective molecules.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For the this compound series, docking studies could reveal potential binding modes and identify key amino acid residues involved in the interaction. This information can rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various electronic properties of the analogs, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties can be correlated with biological activity to understand the electronic requirements for potent inhibition.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for this series could be developed based on a set of active analogs, which can then be used to screen virtual libraries for new compounds with the desired activity profile.

Chemoinformatics: A range of chemoinformatic tools can be used to analyze the physicochemical properties of the analog library, such as lipophilicity, solubility, and metabolic stability. These analyses can help in the design of compounds with improved drug-like properties.

By integrating these computational and chemoinformatic approaches with experimental synthesis and biological testing, a comprehensive understanding of the SAR of this compound analogs can be achieved, facilitating the development of optimized lead compounds.

Applications of 2 Chloro N Thiophen 2 Ylmethyl Acetamide in Agrochemical Research

In Vitro Fungicidal Activity and Mechanistic Insights of 2-chloro-N-(thiophen-2-ylmethyl)acetamide

Currently, there are no specific, publicly accessible research studies or data tables detailing the in vitro fungicidal activity of this compound against a significant range of plant pathogenic fungi. While related compounds have been investigated, direct evidence and quantitative data such as EC₅₀ (half-maximal effective concentration) or MIC (minimum inhibitory concentration) values for this specific molecule are not available in the reviewed scientific literature. Consequently, mechanistic insights into how this compound might interact with fungal pathogens at a molecular level remain unelucidated.

In Vitro Insecticidal Activity and Mechanistic Insights of this compound

Similarly, the scientific literature lacks specific data on the in vitro insecticidal activity of this compound. There are no available studies that report its efficacy against common agricultural insect pests, and therefore, no data tables of LC₅₀ (lethal concentration, 50%) or LD₅₀ (lethal dose, 50%) values can be presented. The potential mechanisms of action, such as neurotoxicity or effects on insect growth and development, have not been investigated for this particular compound.

In Vitro Herbicidal Activity and Mechanistic Insights of this compound

Information regarding the in vitro herbicidal activity of this compound is also not present in the available scientific literature. Research detailing its effects on the germination and growth of various weed species has not been published. As a result, there is no data to suggest its potential as a herbicide or to elucidate its possible mode of action, which in other chloroacetamides often involves the inhibition of very-long-chain fatty acid synthesis.

Elucidating Mechanisms of Action in Plant Pathogen Systems and Insect Targets

Given the absence of foundational data on the fungicidal and insecticidal activities of this compound, its specific mechanisms of action in plant pathogen systems and on insect targets have not been a subject of detailed study. Elucidating these mechanisms would first require the establishment of its biological activity.

Synergistic Effects of this compound with Existing Agrochemicals

There are no published studies investigating the synergistic or antagonistic effects of this compound when combined with existing commercial agrochemicals. Such studies are typically conducted after a compound has demonstrated standalone efficacy, which has not been documented for this molecule.

Emerging Research Frontiers and Future Perspectives for 2 Chloro N Thiophen 2 Ylmethyl Acetamide

Integration of 2-chloro-N-(thiophen-2-ylmethyl)acetamide Research with Advanced Screening Technologies

The exploration of the biological activities of this compound can be significantly accelerated through the integration of advanced screening technologies. High-throughput screening (HTS) methodologies, for instance, could enable the rapid assessment of this compound against extensive libraries of biological targets. Such an approach would facilitate the efficient identification of novel bioactivities, moving beyond traditional, more targeted screening methods.

Furthermore, the application of virtual screening and computational modeling represents a cost-effective and time-efficient strategy to predict the potential biological targets of this compound. By simulating the interaction of the compound with the binding sites of various proteins, researchers can prioritize experimental validation on the most promising candidates. This synergy between in silico and in vitro screening is poised to unlock the therapeutic potential of this and related molecules.

Table 1: Advanced Screening Technologies and Their Potential Application to this compound Research

| Technology | Application | Potential Outcome |

| High-Throughput Screening (HTS) | Rapidly screen the compound against large libraries of enzymes, receptors, and cell lines. | Identification of novel biological activities and mechanisms of action. |

| Virtual Screening | Computationally dock the compound into the binding sites of known protein structures. | Prediction of potential biological targets and prioritization for experimental testing. |

| High-Content Screening (HCS) | Analyze the effects of the compound on cellular morphology and function using automated microscopy. | Elucidation of cellular pathways affected by the compound and its potential toxicity. |

| DNA-Encoded Libraries (DELs) | Screen vast libraries of DNA-tagged molecules for binding to a target of interest. | Discovery of novel derivatives of this compound with high affinity and selectivity. |

Multidisciplinary Approaches to Explore Novel Applications and Derivatizations

The inherent reactivity of the chloroacetamide group and the diverse chemical space of the thiophene (B33073) ring make this compound an ideal candidate for multidisciplinary research endeavors. A convergence of expertise from medicinal chemistry, chemical biology, and computational sciences will be instrumental in exploring its full potential.

Medicinal chemists can systematically modify the core structure to generate a library of derivatives with improved potency, selectivity, and pharmacokinetic properties. Chemical biologists can then utilize these derivatives as chemical probes to investigate complex biological processes. For example, attaching fluorescent tags or biotin (B1667282) handles could facilitate the identification of cellular targets and interaction partners. Computational chemists can, in turn, provide valuable insights into structure-activity relationships (SAR), guiding the design of next-generation analogs with optimized properties.

Unexplored Mechanistic Pathways and Novel Biological Target Identification

While the chloroacetamide moiety is known to act as an irreversible inhibitor by forming covalent bonds with nucleophilic residues in target proteins, the specific biological targets of this compound remain largely uncharacterized. nih.govcordissdjc.com.cn Chloroacetamides have been identified as inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants, suggesting a potential avenue for investigation in other organisms. researchgate.net

Future research should focus on identifying the precise molecular targets of this compound. Proteomic approaches, such as activity-based protein profiling (ABPP), could be employed to identify proteins that covalently bind to this compound in a cellular context. The identification of novel targets could open up new therapeutic avenues for a range of diseases, including cancer and inflammatory disorders, where thiophene-containing compounds have already shown promise.

Future Directions in Sustainable Synthesis and Application of this compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical future direction. Traditional synthetic routes often involve harsh reagents and generate significant waste. rsc.org Green chemistry principles can be applied to develop more efficient and eco-friendly synthetic strategies. semanticscholar.orgjetir.org

Potential Role of this compound in Material Science and Catalyst Design

Beyond its potential biological applications, the structural features of this compound suggest its utility in material science and catalysis. The thiophene ring is a well-established building block for conducting polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The reactive chloroacetamide group could be exploited for the covalent attachment of this molecule onto surfaces or into polymer backbones, allowing for the creation of functional materials with tailored properties. For instance, polymers incorporating this moiety could exhibit interesting electronic or optical properties. In the realm of catalysis, the thiophene sulfur atom can coordinate with metal centers, suggesting that derivatives of this compound could serve as ligands for the development of novel catalysts. The ability to tune the electronic properties of the thiophene ring through substitution could allow for the fine-tuning of the catalytic activity.

Q & A

Q. What are the standard synthetic protocols for 2-chloro-N-(thiophen-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves heating chloroacetyl chloride with 2-aminomethylthiophene in a polar aprotic solvent like DMF, often with catalytic potassium iodide (KI) to enhance reactivity. For example, intermediates analogous to this compound were prepared by refluxing acetamide derivatives with thiophene-containing amines at 80–100°C for 4–6 hours . Optimization may include adjusting molar ratios (e.g., 1:1.2 for amine:chloroacetyl chloride), solvent choice (DMF vs. acetonitrile), and reaction time to maximize yield (>75% reported in similar syntheses) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the thiophene methylene group (δ ~4.5–5.0 ppm for CH₂-Cl) and acetamide carbonyl (δ ~165–170 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₇H₈ClNOS, [M+H⁺]⁺ = 202.0). Cross-validation with elemental analysis (C, H, N, S within ±0.3% theoretical) ensures purity .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, structural analogs (e.g., chloroacetamide herbicides) suggest potential skin/eye irritation and carcinogenicity. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert atmosphere. Waste disposal should follow protocols for halogenated organics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model charge distribution, identifying electrophilic centers. The chloroacetamide group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., DMF’s polarity) can be simulated using the PCM model to refine activation barriers .

Q. What strategies resolve contradictory bioactivity data in assays targeting thiophene-containing acetamides?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:

Q. How does X-ray crystallography elucidate intermolecular interactions influencing this compound’s solid-state stability?

Single-crystal X-ray analysis reveals packing motifs. For example, in related N-(thiazol-2-yl)acetamides, N–H···O hydrogen bonds (2.8–3.0 Å) form infinite chains, while π-stacking (3.4–3.6 Å) between thiophene rings enhances thermal stability. SHELXL refinement (CCDC deposition recommended) can quantify these interactions .

Q. What role does the thiophene ring play in modulating biological activity compared to benzene analogs?

Thiophene’s electron-rich π-system enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450). Comparative studies show 2–5× higher inhibitory potency in thiophene derivatives vs. benzene analogs in acetylcholinesterase assays, attributed to sulfur’s polarizability and improved hydrophobic fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.